molecular formula C18H26N4O23P4 B1208481 Diquafosol CAS No. 59985-21-6

Diquafosol

Numéro de catalogue: B1208481
Numéro CAS: 59985-21-6
Poids moléculaire: 790.3 g/mol
Clé InChI: NMLMACJWHPHKGR-NCOIDOBVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le diquafosol est un composé pharmaceutique principalement utilisé pour le traitement de la sécheresse oculaire. Il est formulé sous forme de solution ophtalmique à 3 % du sel tétrasodique. Le this compound agit comme un agoniste du récepteur purinergique P2Y2, favorisant la sécrétion d'eau et de mucus sur la surface oculaire .

Applications De Recherche Scientifique

Diquafosol has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Diquafosol primarily targets the P2Y2 purinergic receptors . These receptors are found on the conjunctival epithelium and goblet cell membranes . The P2Y2 receptors play a crucial role in promoting tear fluid and mucin secretion .

Mode of Action

This compound acts as an agonist to the P2Y2 receptors . Upon binding to these receptors, it triggers an increase in the intracellular concentration of calcium ions . This increase in calcium ions promotes the secretion of water and mucin , which are essential components of the tear film that hydrates the surface of the eye .

Biochemical Pathways

The activation of P2Y2 receptors by this compound leads to the elevation of intracellular calcium concentrations . This triggers the transport of chloride ions, which in turn drives the transport of fluid across the epithelial layer . The result is an increase in tear fluid and mucin secretion, contributing to the hydration of the ocular surface .

Pharmacokinetics

It is known that this compound is rapidly metabolized to uridine-5’-monophosphate, uridine, and uracil . In human subjects, a significantly greater proportion of the administered dose of this compound was deposited in the lung when a specific pulmonary delivery system was used .

Result of Action

The primary result of this compound’s action is the improvement of symptoms associated with dry eye disease . Clinical studies have shown significant improvements in tear film breakup time, keratoconjunctival staining scores, and Schirmer test values after treatment with this compound . These improvements indicate a reduction in epithelial damage and an enhancement of epithelial barrier function .

Action Environment

The action of this compound is influenced by the environment of the ocular surface. The efficacy of this compound has been demonstrated in various specific dry eye disorders, including aqueous-deficient dry eye, short tear film break-up time dry eye, obstructive meibomian gland dysfunction, dry eye following laser in situ keratomileusis surgery and dry eye following cataract surgery, as well as in contact lens wearers and visual display terminal users . The formulation of this compound as a 3% ophthalmic solution enhances its stability and efficacy .

Safety and Hazards

Diquafosol should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

DE-089C is a new long-acting formulation of Diquafosol ophthalmic solution, which was developed by Santen Pharmaceutical Co., Ltd., for dry eye treatment administered three times daily. A randomized, multicenter, double-masked, placebo-controlled, parallel-group phase 3 study of DE-089C was conducted in Japan .

Analyse Biochimique

Biochemical Properties

Diquafosol plays a significant role in biochemical reactions by interacting with the P2Y2 purinergic receptor on the surface of conjunctival epithelial cells and goblet cells . This interaction leads to an increase in intracellular calcium ion concentration, which subsequently promotes the secretion of water and mucin . The compound’s ability to enhance tear fluid and mucin secretion makes it effective in alleviating symptoms of dry eye disease. Additionally, this compound has been shown to activate extracellular signal-regulated kinase (ERK) and ribosomal S6 kinase (RSK), which are involved in cell survival and proliferation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In corneal epithelial cells, this compound has been found to inhibit apoptosis and reduce inflammation by activating ERK1/2 and RSK pathways . This activation leads to decreased levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha . Furthermore, this compound enhances the secretion of mucin from goblet cells, improving the quality and stability of the tear film . These cellular effects contribute to the overall improvement in ocular surface health and the alleviation of dry eye symptoms.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the P2Y2 purinergic receptor on the ocular surface . This binding triggers a cascade of intracellular events, including the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol . These molecules, in turn, increase intracellular calcium levels, promoting the secretion of water and mucin . Additionally, this compound activates the ERK1/2 and RSK signaling pathways, which play a crucial role in cell survival, proliferation, and anti-inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its efficacy in promoting tear fluid and mucin secretion over extended periods . The compound’s stability and sustained activity make it a reliable option for long-term treatment of dry eye disease.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rat dry eye model, significant increases in tear fluid secretion were observed following the instillation of this compound ophthalmic solution at concentrations of 3% and 8.5% . Higher doses may lead to adverse effects, such as increased inflammation and potential toxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate tear fluid and mucin secretion. The compound interacts with enzymes such as phospholipase C, which plays a key role in the production of inositol trisphosphate and diacylglycerol . These molecules are essential for increasing intracellular calcium levels and promoting the secretion of water and mucin . Additionally, this compound’s activation of the ERK1/2 and RSK pathways further influences cellular metabolism and survival .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the P2Y2 purinergic receptor . Upon binding to the receptor, this compound triggers intracellular signaling pathways that lead to the secretion of tear fluid and mucin . The compound’s distribution is primarily localized to the ocular surface, where it exerts its therapeutic effects

Subcellular Localization

The subcellular localization of this compound is primarily associated with the ocular surface, particularly the conjunctival epithelial cells and goblet cells . The compound’s interaction with the P2Y2 purinergic receptor on these cells leads to the activation of intracellular signaling pathways that promote tear fluid and mucin secretion . This compound’s localization and activity within these specific cellular compartments are crucial for its therapeutic efficacy in treating dry eye disease.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le diquafosol peut être synthétisé par un processus en quatre étapes à partir de l'acide 5'-uridylique disodique disponible dans le commerce. Le processus implique les étapes suivantes :

Méthodes de production industrielle

La production industrielle du this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté plus élevés, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le diquafosol subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés et réduits du this compound, ainsi que divers esters de phosphate .

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

    Chimie : Utilisé comme composé modèle pour l'étude des agonistes des récepteurs purinergiques et de leurs interactions.

    Biologie : Étudié pour son rôle dans la signalisation cellulaire et ses effets sur divers types de cellules.

    Médecine : Principalement utilisé pour le traitement de la sécheresse oculaire, avec des recherches en cours sur son potentiel pour le traitement d'autres affections oculaires.

    Industrie : Utilisé dans le développement de nouvelles solutions ophtalmiques et d'autres formulations pharmaceutiques.

Mécanisme d'action

Le this compound exerce ses effets en agissant sur les récepteurs P2Y2 situés sur les membranes de l'épithélium conjonctival et des cellules caliciformes. Cette action augmente la concentration intracellulaire en ions calcium, favorisant la sécrétion d'eau et de mucus. L'augmentation de la sécrétion contribue à stabiliser le film lacrymal et à améliorer la santé de la surface oculaire .

Comparaison Avec Des Composés Similaires

Composés similaires

    Hyaluronate de sodium : Un autre composé utilisé pour le traitement de la sécheresse oculaire. Il agit en retenant l'humidité sur la surface oculaire.

    Ciclosporine : Utilisée pour le traitement de la sécheresse oculaire, elle agit en réduisant l'inflammation sur la surface oculaire.

Unicité du diquafosol

Le this compound est unique par son mécanisme d'action en tant qu'agoniste du récepteur P2Y2, favorisant la sécrétion d'eau et de mucus. Cette double action le rend particulièrement efficace pour le traitement de la sécheresse oculaire par rapport à d'autres composés qui ne traitent peut-être qu'un seul aspect de la maladie .

Propriétés

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O23P4/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLMACJWHPHKGR-NCOIDOBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O23P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208689
Record name Diquafosol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name P1,P4-Bis(5'-uridyl) tetraphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006796
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59985-21-6
Record name Diquafosol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59985-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diquafosol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059985216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diquafosol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15919
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diquafosol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIQUAFOSOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7828VC80FJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diquafosol
Reactant of Route 2
Reactant of Route 2
Diquafosol
Reactant of Route 3
Reactant of Route 3
Diquafosol
Reactant of Route 4
Reactant of Route 4
Diquafosol
Reactant of Route 5
Diquafosol
Reactant of Route 6
Diquafosol
Customer
Q & A

Q1: What is the primary mechanism of action of diquafosol?

A1: this compound functions as a P2Y2 receptor agonist. [, ] It binds to and activates P2Y2 receptors found on the surface of the eye and inner eyelids. []

Q2: What are the downstream effects of this compound binding to P2Y2 receptors?

A2: Activation of P2Y2 receptors by this compound stimulates fluid and mucin secretion on the ocular surface. [] This leads to the release of essential components of the tear film, including salt, water, mucin, and other elements. [] The result is enhanced hydration of the eye's surface. []

Q3: Does this compound influence mucin production beyond stimulating secretion?

A3: Yes, research indicates that this compound can enhance the expression of both secretory and membrane-associated mucins. Studies on human conjunctival epithelial cells (HCECs) demonstrate that this compound treatment leads to increased MUC5AC secretion and gene expression, as well as increased mRNA levels of MUC1 and MUC16. []

Q4: What role does the ERK pathway play in the effects of this compound?

A4: Evidence suggests that this compound's impact on mucin expression is mediated by the extracellular signal-regulated kinase (ERK) pathway. Studies have shown that this compound treatment activates ERK signaling in HCECs. [] Inhibiting ERK signaling with PD98059 significantly reduces the this compound-induced increase in MUC1, MUC16, and MUC5AC expression. []

Q5: Does this compound impact chloride ion transport in the conjunctiva?

A5: Yes, research in rabbit conjunctiva indicates that this compound stimulates net chloride ion secretion from the serosal to the mucosal side. This effect is dose-dependent and occurs via the stimulation of P2Y2 receptors. []

Q6: What is the molecular formula and weight of this compound?

A6: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. Further investigation into chemical databases or the manufacturer's information would be required.

Q7: Is there any spectroscopic data available for this compound?

A7: The provided research excerpts do not include spectroscopic data for this compound. To obtain this information, a review of specialized chemical databases or direct contact with the manufacturer would be necessary.

Q8: Are there studies on the material compatibility and stability of this compound in different conditions? Does it possess any catalytic properties?

A8: The provided research focuses primarily on the therapeutic applications of this compound in ophthalmology. Information about its material compatibility, stability under various conditions, or any potential catalytic properties is not discussed in these research excerpts.

Q9: What is known about the structure-activity relationship (SAR) of this compound?

A10: While the research excerpts don't delve into specific SAR studies, it is understood that this compound, being a uridine nucleotide analog, derives its activity from its structural resemblance to endogenous P2Y2 receptor agonists like uridine 5'-triphosphate. [] Further research into modifications of the this compound structure could potentially enhance its potency, selectivity, and duration of action.

Q10: Is there information about the SHE (Safety, Health, and Environment) regulations concerning this compound in the provided research?

A10: The provided research excerpts primarily focus on the clinical aspects and efficacy of this compound in treating dry eye disease. There isn't specific mention or discussion of SHE regulations related to this compound. It's important to note that compliance with SHE regulations is paramount during all stages of drug development and manufacturing, and relevant guidelines should be consulted and adhered to.

Q11: What is the pharmacokinetic profile of this compound?

A11: Detailed pharmacokinetic data (absorption, distribution, metabolism, and excretion - ADME) specific to this compound are not presented within these research excerpts.

Q12: What is the in vivo efficacy of this compound in treating dry eye disease?

A14: this compound has demonstrated efficacy in treating dry eye disease in both animal models and human clinical trials. [, , ] In preclinical studies, this compound effectively increased tear MUC5AC concentration and improved tear film stability in normal and keratoconjunctivitis sicca (KCS) rat models. []

Q13: Are there known cases of resistance developing to this compound treatment?

A13: The development of resistance to this compound is not specifically addressed in the provided research excerpts. Long-term studies would be necessary to assess the potential emergence of resistance mechanisms.

Q14: What drug delivery strategies have been explored for this compound?

A17: Beyond its topical application as an ophthalmic solution, one study investigated the potential of silicone hydrogel contact lenses for sustained this compound delivery. [] This approach aimed to prolong the drug's residence time on the ocular surface and enhance its therapeutic effect.

Q15: Is there information available regarding the environmental impact and degradation of this compound? What about its dissolution and solubility properties?

A15: The provided research excerpts primarily focus on the clinical applications of this compound. Information regarding its environmental impact, degradation pathways, dissolution, and solubility properties is not discussed within these research papers.

Q16: Does this compound elicit any immunogenic or immunological responses?

A16: The provided research excerpts do not provide information regarding the immunogenicity or potential immunological responses associated with this compound.

Q17: Are there known interactions between this compound and drug transporters or drug-metabolizing enzymes?

A17: The research excerpts do not delve into the specifics of this compound's interactions with drug transporters or metabolizing enzymes. Further research is needed to understand its potential for interactions with other medications.

Q18: What is known about the biocompatibility and biodegradability of this compound?

A18: The research excerpts primarily focus on the clinical application and efficacy of this compound for treating dry eye disease. Information regarding its biocompatibility and biodegradability is not discussed in these excerpts.

Q19: Are there alternative treatments available for dry eye disease, and how does this compound compare in terms of performance, cost, and impact?

A25: Yes, several alternative treatments are available for dry eye disease, including artificial tears, lubricating ointments, punctal plugs, and anti-inflammatory medications. [, , , ] this compound offers a unique mechanism of action by directly stimulating tear production. [] The choice of treatment depends on the underlying cause and severity of dry eye. Cost and patient preference are also important considerations.

Q20: What are some of the key research tools and resources used in studying this compound?

A20: Researchers studying this compound employ various tools and techniques, including:

  • Animal models: Rodent models, such as those with induced keratoconjunctivitis sicca, are valuable for investigating the mechanisms of dry eye and evaluating the efficacy of potential treatments like this compound. []
  • Cell culture: Human corneal and conjunctival epithelial cells are used to study the effects of this compound at the cellular level, including its impact on mucin production and inflammatory pathways. []
  • Clinical trials: Well-designed clinical trials are essential for evaluating the safety and efficacy of this compound in human patients with dry eye disease. [, , ]
  • Tear film analysis: Techniques like tear film break-up time (TBUT) measurement, Schirmer testing, and tear osmolarity assessment provide insights into tear film dynamics and the impact of this compound on tear film stability. [, , ]

Q21: What are some historical milestones in the development and understanding of this compound as a treatment for dry eye disease?

A21: While the provided excerpts don't provide a comprehensive historical account, key milestones related to this compound's development include:

  • Initial development: this compound was initially developed at the University of North Carolina. []
  • Focus on P2Y2 receptor agonism: Research identified this compound's mechanism of action as a P2Y2 receptor agonist, offering a novel approach to dry eye treatment by stimulating tear secretion. [, ]
  • Clinical trials and regulatory approval: Numerous clinical trials evaluating the efficacy and safety of this compound for dry eye disease were conducted. [, , ] Based on these trials, this compound received regulatory approval for the treatment of dry eye in several countries, including Japan and South Korea. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.